3-(Trifluoromethanesulfonyl)prop-1-ene
Description
3-(Trifluoromethanesulfonyl)prop-1-ene is an organosulfur compound characterized by a propene backbone substituted with a trifluoromethanesulfonyl (-SO₂CF₃) group. This functional group confers strong electron-withdrawing properties, high thermal stability, and significant chemical reactivity, making the compound valuable in synthetic organic chemistry, particularly as a precursor for triflation reactions or as a stabilizing moiety in pharmaceuticals and agrochemicals. The trifluoromethanesulfonyl group enhances acidity and acts as an excellent leaving group, distinguishing it from other sulfur-containing analogs like sulfides, sulfoxides, and disulfides.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2-3-10(8,9)4(5,6)7/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPGNZFPJHEEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503921 | |
| Record name | 3-(Trifluoromethanesulfonyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73587-48-1 | |
| Record name | 3-(Trifluoromethanesulfonyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethanesulfonyl)prop-1-ene typically involves the reaction of allyl bromide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethanesulfonyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium trifluoromethanesulfinate and t-butyl hydroperoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate addition reactions.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3-(Trifluoromethanesulfonyl)prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoromethylated groups for enhanced bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including electrolytes for advanced batteries
Mechanism of Action
The mechanism of action of 3-(Trifluoromethanesulfonyl)prop-1-ene involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trifluoromethanesulfonyl group. This group enhances the compound’s reactivity and allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(Trifluoromethanesulfonyl)prop-1-ene and related sulfur-containing compounds are critical to their applications and reactivity. Below is a detailed comparison:
Structural and Functional Group Analysis
Reactivity and Stability
- This compound: The sulfonyl group’s electron-withdrawing nature increases acidity (e.g., α-hydrogens) and stabilizes adjacent carbocations. The CF₃ group enhances resistance to oxidation and hydrolysis compared to non-fluorinated sulfones.
- Diallyl sulfide/disulfide/trisulfide : Sulfides are prone to oxidation (forming sulfoxides or sulfones) and thiol-disulfide exchange reactions. Disulfides and trisulfides exhibit lower thermal stability due to weaker S-S bonds.
- Sulfoxides (e.g., 3-(Allylsulfinyl)prop-1-ene) : Sulfoxides are polar, chiral intermediates that can undergo further oxidation to sulfones or reduction to sulfides.
Physical Properties
| Compound | Boiling Point | Solubility | Volatility |
|---|---|---|---|
| This compound | High | Low in water | Low |
| Diallyl sulfide | Moderate | Insoluble in water | High |
| 3-(Allylsulfinyl)prop-1-ene | Moderate | Moderate in organics | Moderate |
Key Research Findings
- Stability : The trifluoromethanesulfonyl group in this compound provides superior oxidative stability compared to diallyl sulfides, which degrade upon exposure to air or light .
- Reactivity : Sulfoxides like 3-(Allylsulfinyl)prop-1-ene exhibit chirality-dependent reactivity, unlike the planar sulfonyl group in the target compound .
- Biological Activity : Diallyl disulfide’s antimicrobial efficacy contrasts with the synthetic utility of this compound, highlighting divergent applications of sulfur-containing compounds .
Q & A
Q. What are the recommended synthetic routes for 3-(Trifluoromethanesulfonyl)prop-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sulfonation of prop-1-ene derivatives using trifluoromethanesulfonic anhydride under controlled conditions. Key parameters include:
- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
- Catalyst/base : Triethylamine (EtN) is often used to scavenge HCl generated during sulfonation .
- Temperature : Room temperature or mild heating (25–40°C) avoids decomposition of the triflyl group.
Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR: Peaks for the propene backbone (δ 5.8–6.2 ppm for vinyl protons) and trifluoromethanesulfonyl group (δ 3.5–4.0 ppm for adjacent CH) .
- F NMR: A singlet near δ -75 ppm confirms the triflyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 218.17 (calculated for CHFOS) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms sulfonyl group geometry (requires slow evaporation from DCM/hexane) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Contradictions in yields often arise from:
- Moisture sensitivity : Use of anhydrous solvents and Schlenk-line techniques improves reproducibility .
- Catalyst loading : Optimize EtN stoichiometry (1.5–2.0 eq.) to balance HCl scavenging and side reactions .
- Workup protocols : Incomplete salt removal (e.g., triethylammonium chloride) reduces purity; repeated filtrations or aqueous washes are critical .
Case Study : A 15% yield increase was achieved by replacing THF with DCM, reducing polymerization of the propene backbone .
Q. What strategies enhance the stability of this compound in solution for long-term storage?
- Methodological Answer : Stability is influenced by:
- Solvent selection : Non-polar solvents (e.g., hexane) reduce hydrolysis of the sulfonyl group compared to polar aprotic solvents .
- Temperature : Storage at -20°C under argon suppresses degradation (evidenced by <5% decomposition over 6 months) .
- Additives : Antioxidants like BHT (butylated hydroxytoluene, 0.1% w/v) prevent radical-mediated decomposition .
Analytical Validation : Periodic GC-MS analysis detects degradation products (e.g., sulfonic acid derivatives) .
Q. How does the trifluoromethanesulfonyl group influence the reactivity of prop-1-ene in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing triflyl group:
- Enhances electrophilicity : Accelerates cycloaddition with electron-rich dienes (e.g., anthracene), confirmed by DFT calculations .
- Steric effects : The bulky sulfonyl group favors endo selectivity in Diels-Alder reactions (≥80% endo product) .
Experimental Design : Kinetic studies under varying temperatures (0–60°C) and solvent polarities (toluene vs. acetonitrile) quantify reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
